Carbidopa-d5
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Overview
Description
Carbidopa-d5 is a labeled variant of Carbidopa . Carbidopa is used with another medicine called levodopa to treat symptoms of Parkinson’s disease, such as stiffness or tremors . It is an inhibitor of aromatic amino acid decarboxylase and due to its chemical properties, it does not cross the blood-brain barrier .
Synthesis Analysis
Carbidopa has been studied for its selective colorimetric detection and quantification in the co-presence of levodopa as a dopamine precursor in pharmaceutical formulations for the treatment of Parkinson’s disease . An ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method has been developed to quantify L-DOPA, levodopa methyl ester (LDME), and the DDCI carbidopa in human plasma .Molecular Structure Analysis
This compound is a labeled Carbidopa that is an inhibitor of aromatic amino acid decarboxylase . It is also an aromatic L-amino-acid decarboxylase (DDC) inhibitor, an important enzyme in the biosynthesis of L-tryptophan to serotonin and L-DOPA to Dopamine (DA) .Chemical Reactions Analysis
Carbidopa has been studied for its selective colorimetric detection and quantification in the co-presence of levodopa as a dopamine precursor in pharmaceutical formulations for the treatment of Parkinson’s disease . The method is based on the selective condensation reaction between the hydrazine group from carbidopa and the formyl functional group of vanillin, a natural flavoring agent, in acidified alcoholic solution .Physical and Chemical Properties Analysis
This compound is a labeled Carbidopa that is an inhibitor of aromatic amino acid decarboxylase . It is also an aromatic L-amino-acid decarboxylase (DDC) inhibitor, an important enzyme in the biosynthesis of L-tryptophan to serotonin and L-DOPA to Dopamine (DA) .Scientific Research Applications
Inhibition of T Cell Activation and Autoimmunity : Carbidopa has shown potential in inhibiting T cell responses in vivo. It may have therapeutic use in suppressing T cell-mediated pathologies (Zhu et al., 2017).
Antiemetic Efficacy in Familial Dysautonomia : Carbidopa has been found to be an effective antiemetic in patients with familial dysautonomia, potentially by reducing the formation of dopamine outside the brain (Norcliffe-Kaufmann et al., 2013).
Potential for Cancer Therapy : Carbidopa has been identified as an activator of the aryl hydrocarbon receptor and has shown effectiveness in inhibiting pancreatic cancer cell proliferation (Ogura et al., 2017).
Impact on Tryptophan Metabolism in Cancer Cells : Carbidopa has been found to alter tryptophan metabolism in breast cancer and melanoma cells, leading to the formation of a pro-proliferative metabolite (Duarte et al., 2019).
Suppression of Prostate Cancer : Carbidopa suppresses prostate cancer via aryl hydrocarbon receptor-mediated ubiquitination and degradation of the androgen receptor (Chen et al., 2020).
Effect on Monoamine and Neuroendocrine Function : Carbidopa has been observed to affect endogenous catecholamine, indoleamine, and endocrine function (Garfinkel et al., 1977).
Application in Autonomic Disorders : Carbidopa is explored as a therapy for hyperadrenergic symptoms of autonomic disorders, showing potential to decrease peripheral catecholamine levels (Golden et al., 2021).
Conformation and Electronic Structure Analysis : Studies on the conformation and electronic structure of Carbidopa provide insights into its biochemical properties and interactions (Sukker et al., 2016).
Improvement of Physical Fatigue in Parkinson's Disease : Carbidopa/levodopa has been found to improve physical fatigue in Parkinson's disease patients (Lou et al., 2003).
Mechanism of Action
Target of Action
Carbidopa primarily targets the enzyme Aromatic Amino Acid Decarboxylase (AADC) . AADC plays a crucial role in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine . Carbidopa inhibits AADC outside the blood-brain barrier (BBB), preventing the peripheral conversion of levodopa to dopamine .
Mode of Action
Carbidopa acts by inhibiting AADC , which prevents the conversion of levodopa to dopamine outside the central nervous system (CNS) . This is significant because levodopa can cross the BBB, while dopamine cannot . By inhibiting AADC, carbidopa ensures that more levodopa reaches the brain where it can be converted to dopamine .
Biochemical Pathways
Carbidopa affects the dopaminergic pathway by inhibiting the peripheral conversion of levodopa to dopamine . This allows more levodopa to cross the BBB and be converted to dopamine in the brain, which is beneficial in conditions like Parkinson’s disease where there is a deficiency of dopamine .
Pharmacokinetics
When administered orally with levodopa, about 40-70% of the dose is absorbed . Once absorbed, carbidopa shows a bioavailability of 58% . The maximum concentration of carbidopa is achieved after approximately 143 minutes .
Result of Action
The primary result of carbidopa’s action is the increased availability of levodopa in the brain , leading to an increase in dopamine levels . This helps alleviate the symptoms of Parkinson’s disease . Additionally, carbidopa has been shown to inhibit T cell activation, suggesting a potential therapeutic use in the suppression of T cell-mediated pathologies .
Action Environment
Environmental factors such as diet and gut microbiota can influence the action of carbidopa . For example, certain gut bacteria can metabolize levodopa, reducing its availability . Carbidopa can help mitigate this by inhibiting the peripheral conversion of levodopa to dopamine . Furthermore, factors such as water pollution and pesticide exposure have been implicated in the development of Parkinson’s disease , which may indirectly influence the efficacy of carbidopa treatment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Carbidopa-d5 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it inhibits the enzyme L-dopa decarboxylase (DDC), which is responsible for converting levodopa into dopamine . This interaction is crucial in managing the symptoms of Parkinson’s disease.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by decreasing the physiological decarboxylation of [18 F]F-DOPA into [18 F] fluoro-dopamine, and also decreases its renal clearance . This impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to and inhibits the enzyme L-dopa decarboxylase, preventing the conversion of levodopa to dopamine outside the CNS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to be stable, with a beyond use date fixed at one year
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with the enzyme L-dopa decarboxylase, which is part of the dopamine synthesis pathway . The effects of this compound on metabolic flux or metabolite levels are still being studied.
Properties
IUPAC Name |
3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1D3,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNLOMSOLWIDK-RPIBLTHZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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